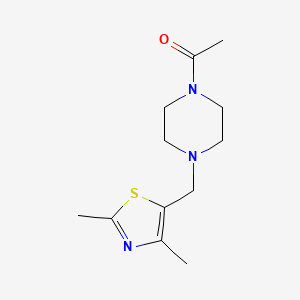

![molecular formula C9H10N2O B2762610 4-[(2-Hydroxyethyl)amino]benzonitrile CAS No. 98952-77-3](/img/structure/B2762610.png)

4-[(2-Hydroxyethyl)amino]benzonitrile

概要

説明

“4-[(2-Hydroxyethyl)amino]benzonitrile” is a chemical compound . It has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain .

Synthesis Analysis

The synthesis of “4-[(2-Hydroxyethyl)amino]benzonitrile” can be achieved through various methods. One such method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . Another method involves the conversion of the acid to its chloride and then to its amide followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene .Molecular Structure Analysis

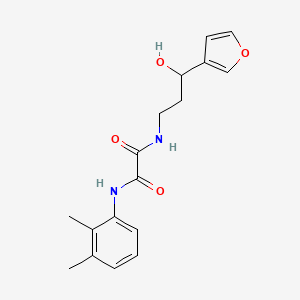

The molecular structure of “4-[(2-Hydroxyethyl)amino]benzonitrile” contains a total of 22 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 nitrile (aromatic), and 1 hydroxyl .Physical And Chemical Properties Analysis

“4-[(2-Hydroxyethyl)amino]benzonitrile” is a solid substance with a pale yellow color . It has a boiling point of 116 - 118 degrees Celsius at 0.5mmHg . The molecular weight of the compound is 162.19 .科学的研究の応用

Dual Fluorescence and Charge Transfer

One study investigates the nature of the low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile, a molecule known for its dual fluorescence attributed to an intramolecular charge-transfer (ICT) state. This research provides insights into the electronic structure and dynamic processes in similar compounds, highlighting their potential in studying and developing novel fluorescent materials Andreas Köhn & C. Hättig, 2004.

Corrosion Inhibition

Another application is found in the corrosion inhibition of mild steel by benzonitrile derivatives. These compounds, specifically 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have shown excellent performance as corrosion inhibitors, suggesting their utility in protecting metal surfaces in industrial applications. This research combines experimental techniques with computational studies to elucidate the mechanisms of action, offering a pathway to develop more efficient corrosion inhibitors A. Chaouiki et al., 2018.

Organic Solar Cells

The efficiency of polymer solar cells has been enhanced by adding a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, to the active layer. This addition leads to improved power conversion efficiency through better organization of the polymer chains, demonstrating the potential of such compounds in optimizing organic photovoltaic materials for increased solar energy conversion Seonju Jeong et al., 2011.

High-Performance Resins

Research into the synthesis and application of bisphthalonitrile resins cured with 4-aminophenoxy phthalonitrile has shown these materials to possess outstanding thermal stability and mechanical properties. Such resins have significant implications for high-performance composites, aerospace, and electronic applications, where materials must withstand extreme conditions Haitong Sheng et al., 2014.

Photodynamic Cancer Therapy

In the realm of pharmaceuticals, benzyl-substituted phthalonitriles have been evaluated for their efficacy as photosensitizers in photodynamic therapy (PDT) for cancer. These studies investigate the structure-activity relationship, highlighting the potential of phthalocyanine derivatives in developing effective PDT agents Mougang Hu et al., 1998.

Safety and Hazards

将来の方向性

The future directions for “4-[(2-Hydroxyethyl)amino]benzonitrile” could involve exploring its potential uses in various fields. For instance, it could be used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain . Additionally, the green synthesis of benzonitrile using ionic liquid as the recycling agent could be further explored .

作用機序

Target of Action

It’s known that benzonitriles play key roles in the synthesis of various compounds such as benzoic acid, benzylamine, benzamide, pesticides, and dyes .

Mode of Action

It’s known that benzonitriles interact with their targets through various chemical reactions, leading to the formation of different compounds .

Biochemical Pathways

Benzonitriles are known to be involved in various chemical reactions and synthesis processes .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound .

Result of Action

It’s known that benzonitriles are used as intermediates in the synthesis of various compounds, indicating their significant role in chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(2-Hydroxyethyl)amino]benzonitrile. For instance, the synthesis of benzonitrile using ionic liquid as the recycling agent has been shown to be influenced by factors such as reaction time, temperature, and the presence of metal salt catalysts .

特性

IUPAC Name |

4-(2-hydroxyethylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-8-1-3-9(4-2-8)11-5-6-12/h1-4,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBQMSRVSRVKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxyethyl)amino]benzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762530.png)

![1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2762531.png)

![Tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2762532.png)

![Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate](/img/structure/B2762533.png)

![2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid](/img/structure/B2762534.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2762535.png)

methylamine](/img/structure/B2762536.png)

![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2762538.png)

![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2762539.png)